1-methyl-1H-indazolecarboxylate

Medicinal Chemistry Anti-diabetic agents Enzyme Inhibition

Sourcing the correct regioisomer for indazole-based drug discovery presents a significant supply risk. Methyl 1-methyl-1H-indazole-3-carboxylate (CAS 109216-60-6) directly addresses this challenge, serving as a non-fungible intermediate where N1-methylation and the 3-carboxylate position are critical for target potency. - Direct precursor to Granisetron API and its pharmacopeial impurities (USP Reference Standard). - Enables focused library synthesis for MAO-B (Parkinson's) and α-glucosidase (Type 2 diabetes) programs. - Demonstrated nanomolar to subnanomolar activity dependence on the specific 1-methyl-3-carboxylate substitution pattern.

Molecular Formula C9H7N2O2-
Molecular Weight 175.16 g/mol
Cat. No. B8306844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indazolecarboxylate
Molecular FormulaC9H7N2O2-
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)/p-1
InChIKeyOVVDFORZEGKEJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-Indazolecarboxylate: Core Bioactive Intermediate


1-Methyl-1H-indazolecarboxylate, typically referring to the methyl ester at the 3-position (CAS 109216-60-6), is a key building block in the indazole family. Characterized by a fused benzene-pyrazole bicyclic structure with an N-methyl group and a carboxylate ester moiety, it is primarily valued as a versatile intermediate in medicinal chemistry [1]. Its utility stems from the reactivity of the ester group and the scaffold's ability to act as a bioisostere for phenol or indole, conferring improved lipophilicity and metabolic stability to downstream drug candidates [2].

Indazole-based medicinal chemistry building block
Methyl ester handle for amide and acid derivatization
N1-methylated scaffold with reported bioisostere profile

1-Methyl-1H-Indazolecarboxylate: Structural Specificity Risks


Substituting 1-methyl-1H-indazolecarboxylate with its closest analogs, such as the non-methylated indazole ester or positional isomers, is not trivial and carries significant scientific risk. The N-methyl group is critical for modulating lipophilicity and preventing Phase I/II metabolism compared to the phenol it often replaces [1]. Critically, as demonstrated in the MAO-B inhibitor series, the placement of the methyl group (N1 vs. N2) and the position of the carboxamide/carboxylate group on the indazole core dictate potency and selectivity, with differences ranging over 10,000-fold in enzyme inhibition [2]. The quantitative evidence below substantiates why the specific 1-methyl-1H-indazolecarboxylate scaffold is a non-fungible starting point for specific research programs.

1-Methyl-1H-indazolecarboxylate
vs 2-Methyl-2H-indazolecarboxylate regioisomer
N1-to-N2 methyl shift may substantially alter potency and isoform selectivity profile
1-Methyl-1H-indazolecarboxylate
vs Non-methylated 1H-indazole ester
Absence of N-methyl may shift receptor affinity and metabolic stability context
1-Methyl-1H-indazole-3-carboxylate
vs Positional carboxylate isomers
Carboxylate position change may alter binding mode and downstream SAR interpretation

Differentiation Evidence for 1-Methyl-1H-Indazolecarboxylate


Anti-Diabetic Potency via N-Methylation

The 1-methyl-1H-indazole-3-carboxylate scaffold is a validated starting point for generating potent α-glucosidase and α-amylase inhibitors. In a study synthesizing 27 Schiff base analogues from 1-methyl-1H-indazole-3-carboxylic acid (a direct derivative of the target carboxylate), the most potent analogue achieved an IC50 of 0.40 ± 0.01 µM against α-glucosidase. This represents a significant improvement over the clinical standard acarbose, which showed an IC50 of 12.90 ± 0.10 µM in the same assay [1].

α-Glucosidase Inhibition
Class-level
IC50 0.40 µM
Reported α-glucosidase inhibition context
Lead analogue data; acarbose IC50 12.90 µM in same assay
Medicinal Chemistry Anti-diabetic agents Enzyme Inhibition

High-Potency MAO-B Inhibition and Brain Penetrance

The 1-methyl-1H-indazole core is a critical determinant for high potency and selectivity in MAO-B inhibitors. A study on N-substituted indazole-5-carboxamides identified N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (compound 13a) as an exceptionally potent and selective MAO-B inhibitor. This compound, featuring the 1-methyl-1H-indazole moiety, exhibited an IC50 of 0.662 nM against human MAO-B and was >15,000-fold selective over MAO-A [1]. In contrast, its regioisomer, 2-methyl-2H-indazole-5-carboxamide (13b), was 12-fold less potent (IC50 8.08 nM) and only 70-fold selective, demonstrating the crucial impact of the N1-methyl substitution pattern.

MAO-B Isoform Selectivity
Head-to-head
IC50 0.662 nM
IC50 8.08 nM (2-methyl regioisomer)
Reported isoform-selectivity assay context
In vitro human MAO-B; 12.2-fold difference between regioisomers
Neuroscience Monoamine Oxidase Inhibitors Parkinson's Disease

Baseline 5-HT3 Receptor Affinity

While not a head-to-head comparison for the target compound, binding data for the non-methylated analog, methyl 1H-indazole-3-carboxylate, provides a useful baseline. This compound exhibits an IC50 of 3.33 µM (3.33E+3 nM) for binding to the 5-hydroxytryptamine 3 (5-HT3) receptor in a screening assay [1]. This level of activity is moderate and underscores the need for further optimization, such as N-alkylation, to achieve therapeutic potency. This is exemplified by the drug granisetron, a potent 5-HT3 antagonist derived from the 1-methyl-1H-indazole-3-carboxylic acid scaffold .

5-HT3 Receptor Baseline
Cross-study context
IC50 3.33 µM
Baseline scaffold-receptor binding benchmark
Non-methylated analog data; N-methylation context to verify
Neuropharmacology Receptor Binding 5-HT3 Antagonist

Antimicrobial Activity via Oxadiazole Derivatives

The synthetic versatility of methyl 1-methyl-1H-indazole-3-carboxylate is demonstrated in its use as a starting material for generating novel antimicrobial agents. A study used this compound to synthesize a series of 1,3,4-oxadiazole and 1,2,4-oxadiazole hybrids [1]. The most promising derivatives from this series exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 2.62 ± 1.05 µM against various bacterial strains, highlighting the scaffold's utility in creating compounds with low-micromolar efficacy.

Antimicrobial MIC
Class-level
MIC 2.62 µM
Reported antimicrobial screening context
Most active oxadiazole derivative; series range up to 42.58 µM
Antimicrobial Research Medicinal Chemistry Oxadiazole Synthesis

Optimal Research and Industrial Use Cases


Lead Optimization: Metabolic & Neurodegenerative Diseases

Leverage the 1-methyl-1H-indazole-3-carboxylate scaffold to design and synthesize focused libraries targeting α-glucosidase for Type 2 diabetes or MAO-B for Parkinson's disease. The established SAR showing that N1-methylation and specific regioisomers are critical for achieving nanomolar to subnanomolar potency makes this compound a non-fungible starting material for these programs [1] [2].

API and Reference Standard Synthesis

This compound is the direct precursor to 1-methyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of granisetron, a potent antiemetic 5-HT3 antagonist . As such, it is invaluable for the production of granisetron API and its related impurities for quality control and analytical reference standards.

Building Block for Novel Antimicrobial Agents

Employ 1-methyl-1H-indazole-3-carboxylate as a versatile ester for generating novel heterocyclic hybrids, such as oxadiazoles, with demonstrated low-micromolar antimicrobial activity [3]. Its use enables the rapid exploration of chemical space around the indazole core to combat antimicrobial resistance.

Kinase Inhibitor Research for Oncology

The indazole core is a recognized scaffold for ATP-competitive kinase inhibitors. The 1-methyl-1H-indazolecarboxylate framework is explicitly claimed in patents related to protein kinase inhibition for treating cancer and other proliferative disorders . Its procurement supports the synthesis and evaluation of novel kinase inhibitor candidates.

Application
Selection Property
Validation Focus
Metabolic and neurodegenerative target studies
N1-methyl indazole SAR platform
α-Glucosidase and MAO-B endpoint review
Reference standard and analytical research
Granisetron-related scaffold identity
5-HT3 antagonist impurity profiling
Antimicrobial screening library synthesis
Heterocyclic derivatization versatility
MIC endpoint and strain-panel review
Kinase inhibition research studies
ATP-competitive indazole scaffold
Kinase selectivity panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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